6-Chloro-4-methylpyridine-3-sulfonyl chloride

Description

Structural Characteristics and Nomenclature

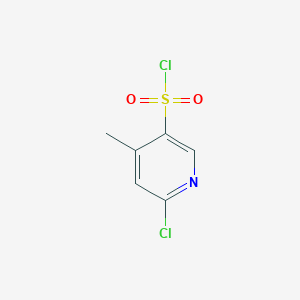

6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS: 889944-76-7) is a heterocyclic organic compound with the molecular formula C₆H₅Cl₂NO₂S and a molecular weight of 226.08 g/mol . Its structure consists of a pyridine ring substituted with:

- A sulfonyl chloride (–SO₂Cl) group at position 3

- A methyl (–CH₃) group at position 4

- A chlorine (–Cl) atom at position 6

The SMILES notation (CC1=CC(=NC=C1S(=O)(=O)Cl)Cl) and InChIKey (BYILBFFYTJJANW-UHFFFAOYSA-N) further define its connectivity.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂NO₂S |

| Molecular Weight | 226.08 g/mol |

| CAS Registry Number | 889944-76-7 |

| SMILES | CC1=CC(=NC=C1S(=O)(=O)Cl)Cl |

| InChIKey | BYILBFFYTJJANW-UHFFFAOYSA-N |

Historical Development and Significance

The compound emerged from advancements in sulfonyl chloride chemistry, particularly methods for functionalizing pyridine rings. Patents such as WO2016204096A1 (2016) and CN112830892A (2019) describe synthetic routes for analogous pyridine sulfonyl chlorides, highlighting the role of phosphorus pentachloride and diazotization reactions. Its significance lies in its utility as a key intermediate in pharmaceutical synthesis, enabling the introduction of sulfonamide groups into bioactive molecules.

Chemical Classification in Heterocyclic Systems

This compound belongs to the pyridine family , a six-membered aromatic heterocycle containing one nitrogen atom. Its classification is further specified as:

IUPAC and Alternative Naming Conventions

The IUPAC name prioritizes the sulfonyl chloride functional group, resulting in This compound. Alternative names include:

The numbering of the pyridine ring follows IUPAC rules, with the sulfonyl chloride group assigned the lowest possible position (3), followed by methyl (4) and chlorine (6).

Properties

IUPAC Name |

6-chloro-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYILBFFYTJJANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622228 | |

| Record name | 6-Chloro-4-methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-76-7 | |

| Record name | 6-Chloro-4-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889944-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methylpyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 4-methylpyridine followed by sulfonation. One common method includes the following steps:

Chlorination: 4-Methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the 6-position.

Sulfonation: The chlorinated product is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.

Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

6-Chloro-4-methylpyridine-3-sulfonyl chloride is utilized in several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of complex molecules, especially in drug development and agrochemicals. The sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives.

Biology

- Modification of Biomolecules : The compound is employed to modify proteins or peptides through sulfonation processes. This modification aids in studying structural and functional properties of biomolecules.

Medicine

- Synthesis of Therapeutic Agents : It plays a role in developing potential inhibitors for specific enzymes or receptors, showcasing its importance in medicinal chemistry.

Industry

- Production of Dyes and Pigments : The compound is also used in creating specialty chemicals, including dyes and pigments, due to its reactive sulfonyl chloride group.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of related pyridine-sulfonamide compounds:

Antibacterial Screening

Research has demonstrated that derivatives of pyridine-sulfonamides exhibit varying antibacterial properties. Some compounds showed strong inhibitory effects against pathogenic bacteria, indicating their potential as antibacterial agents.

Enzyme Binding Studies

Investigations into binding interactions with bovine serum albumin have suggested that these compounds can act as effective enzyme inhibitors. This implies that this compound may similarly interact with key biological targets.

Anticancer Mechanisms

Studies on structurally related compounds have revealed their ability to interfere with DNA synthesis and cell division processes in cancer cells. This highlights their potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chloride derivatives depend heavily on their substituents and heterocyclic frameworks. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 6-Chloro-4-methylpyridine-3-sulfonyl chloride | 889944-76-7 | C₆H₅Cl₂NO₂S | 226.08 | Cl (C6), CH₃ (C4), SO₂Cl (C3) |

| 3-Pyridinesulfonyl chloride hydrochloride | N/A | C₅H₄ClNO₂S·HCl | 214.07 | SO₂Cl (C3), HCl adduct |

| 3-Methyl-2-oxo-benzoxazole-6-sulfonyl chloride | 62522-63-8 | C₈H₆ClNO₄S | 247.66 | Benzoxazole ring, SO₂Cl (C6), CH₃ (C3) |

| 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | N/A | C₁₁H₁₁ClN₄O₂S | 298.75 | Cl (C6), SO₂NH(CH₂C₅H₄N) (C3) |

Key Observations :

- Electron-Withdrawing Effects : The chlorine atom at position 6 in this compound enhances electrophilicity at the sulfonyl chloride group compared to unsubstituted 3-pyridinesulfonyl chloride .

- Heterocyclic Frameworks : The benzoxazole-based sulfonyl chloride (CAS: 62522-63-8) exhibits distinct electronic properties due to its fused aromatic ring, favoring applications in heterocyclic drug synthesis .

Case Study :

In , sulfonyl chlorides like this compound could replace the methanesulfonate group in the synthesis of pyridazine sulfonates (e.g., compound 7a). Its chloro and methyl substituents may influence reaction yields or regioselectivity compared to other sulfonyl chlorides .

Physicochemical Properties

- Stability : Sulfonyl chlorides are generally moisture-sensitive, but the benzoxazole derivative (CAS: 62522-63-8) may exhibit greater stability due to its rigid aromatic system .

Biological Activity

6-Chloro-4-methylpyridine-3-sulfonyl chloride (CAS No. 889944-76-7) is a chemical compound characterized by a pyridine ring with specific substitutions: a chlorine atom at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 201.66 g/mol. This compound is notable for its electrophilic properties due to the sulfonyl chloride group, which facilitates various chemical reactions, including interactions with nucleophiles and potential biological targets .

The sulfonyl chloride moiety in this compound is known for its reactivity, particularly with amines to form sulfonamides, which are significant in medicinal chemistry. The electrophilic nature of the sulfonyl chloride allows it to participate in nucleophilic substitution reactions, making it a versatile precursor for synthesizing biologically active compounds.

Case Studies and Research Findings

Research has highlighted several aspects of the biological activity associated with similar pyridine-sulfonamide compounds:

- Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial properties, revealing that certain derivatives exhibited strong inhibitory effects against pathogenic bacteria while others showed moderate activity .

- Enzyme Binding Studies : Investigations into the binding interactions of these compounds with bovine serum albumin (BSA) indicated their potential as effective enzyme inhibitors, suggesting that this compound may similarly interact with key biological targets .

- Anticancer Mechanisms : Research into structurally related compounds has shown that they can interfere with DNA synthesis and cell division processes in cancer cells, highlighting their potential as therapeutic agents in oncology .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities reported for various pyridine-sulfonamide derivatives compared to this compound:

| Compound Name | Antibacterial Activity | Enzyme Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyridine-Sulfonamide A | Moderate | Strong | Yes |

| Pyridine-Sulfonamide B | Strong | Moderate | Yes |

| Pyridine-Sulfonamide C | Weak | Strong | Moderate |

TBD = To Be Determined

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Chloro-4-methylpyridine-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorosulfonation of 6-chloro-4-methylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C). Solvent choice (e.g., dichloromethane vs. chlorinated aromatics) significantly impacts purity, with inert atmospheres minimizing side reactions like hydrolysis. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) enhances yield (>80%). Catalytic methods using metal-organic frameworks (MOFs) have been explored to improve selectivity, as described in sulfonyl chloride synthesis reviews .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store under anhydrous conditions (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis. Use moisture-resistant glassware and avoid aqueous workups unless necessary. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is critical due to its acute toxicity (H314 skin/eye irritation). First-aid protocols mandate immediate rinsing with water and medical consultation for exposure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions on the pyridine ring, while Fourier-Transform Infrared (FT-IR) confirms sulfonyl chloride functional groups (S=O stretch at ~1370 cm⁻¹). X-ray crystallography resolves structural ambiguities, as demonstrated in related sulfonamide derivatives . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 225.97).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this sulfonyl chloride with different nucleophiles?

- Methodological Answer : Reactivity discrepancies arise from steric hindrance (methyl group at C4) and electronic effects (electron-withdrawing Cl at C6). For example, primary amines react efficiently at 25°C, while bulky secondary amines require elevated temperatures (60°C) or Lewis acid catalysts (e.g., ZnCl₂). Kinetic studies using in situ NMR can monitor competing hydrolysis pathways, and DFT calculations model transition states to explain selectivity .

Q. What strategies optimize regioselectivity in sulfonylation reactions using this reagent?

- Methodological Answer : Regioselectivity is influenced by directing groups on the substrate. For example, meta-directing groups on aromatic rings favor sulfonylation at para positions. Solvent polarity (e.g., DMF vs. THF) modulates reaction rates, with polar aprotic solvents enhancing electrophilicity. Recent studies highlight the use of flow chemistry to control reaction parameters (residence time, temperature) for >90% selectivity in complex substrates .

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity in metal-organic framework (MOF) synthesis?

- Methodological Answer : The electron-deficient pyridine ring (due to Cl and methyl groups) enhances coordination with metal clusters (e.g., Zn⁴O), facilitating MOF assembly. Substituent effects were quantified via X-ray absorption spectroscopy (XAS), showing stronger Zn–N bonds compared to unsubstituted pyridine sulfonyl chlorides. This property is exploited to design MOFs with tailored pore sizes for gas storage .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s stability in aqueous media?

- Methodological Answer : Stability discrepancies stem from trace moisture levels in solvents. Kinetic studies show hydrolysis half-lives ranging from 2 hours (in wet DMSO) to >24 hours (anhydrous THF). Contradictions are resolved by rigorous solvent drying (molecular sieves) and monitoring via conductivity measurements. Collaborative studies using isotopically labeled H₂¹⁸O confirm hydrolysis mechanisms .

Research Design Considerations

Q. What experimental controls are critical when using this compound in multi-step syntheses?

- Methodological Answer : Include parallel reactions with inert substrates (e.g., benzene sulfonyl chloride) to benchmark reactivity. Use quenching agents (e.g., NaHCO₃) to terminate reactions at precise intervals. Monitor intermediates via thin-layer chromatography (TLC) or LC-MS. For MOF syntheses, control metal-ligand ratios to avoid non-porous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.